3-(2,6-Dichlorophenyl)-1,2-oxazole-4-carbaldehyde
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Overview
Description
3-(2,6-Dichlorophenyl)isoxazole-4-carbaldehyde is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a dichlorophenyl group attached to the isoxazole ring, making it a valuable intermediate in various chemical syntheses and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)isoxazole-4-carbaldehyde typically involves the cyclization of suitable precursors. One common method is the reaction of 2,6-dichlorobenzonitrile with hydroxylamine to form the corresponding oxime, followed by cyclization to yield the isoxazole ring . The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)isoxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-(2,6-Dichlorophenyl)isoxazole-4-carboxylic acid.
Reduction: 3-(2,6-Dichlorophenyl)isoxazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,6-Dichlorophenyl)isoxazole-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)isoxazole-4-carbaldehyde is largely dependent on its interactions with biological targets. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the dichlorophenyl group and the isoxazole ring allows for specific binding interactions with molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
- 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid
- 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-methanol
Uniqueness
3-(2,6-Dichlorophenyl)isoxazole-4-carbaldehyde is unique due to its specific structural features, including the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
CAS No. |
88096-99-5 |
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Molecular Formula |
C10H5Cl2NO2 |
Molecular Weight |
242.05 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-2-1-3-8(12)9(7)10-6(4-14)5-15-13-10/h1-5H |
InChI Key |
YDTURYNBLUNXMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC=C2C=O)Cl |
Origin of Product |
United States |
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